(Methyldiphenylsilyl)acetylene
Overview
Description
(Methyldiphenylsilyl)acetylene is an organic building block . It has a linear formula of CH3Si(C6H5)2C≡CH . The CAS Number is 17156-65-9 . It has a molecular weight of 222.36 .
Synthesis Analysis
(Methyldiphenylsilyl)acetylene (diphenylmethylethynylsilane) may be used in the synthesis of diphenylmethylsilyl-substituted isoxazoles, via [2+3] cycloaddition reaction with nitile oxides .Molecular Structure Analysis
The molecular structure of (Methyldiphenylsilyl)acetylene includes a total of 31 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 triple bond, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
(Methyldiphenylsilyl)acetylene is a liquid with a refractive index of n20/D 1.575 (lit.) . It has a boiling point of 86 °C/0.05 mmHg (lit.) and a density of 1.01 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Building Block
(Methyldiphenylsilyl)acetylene is an organic building block . It’s used in the synthesis of various organic compounds due to its unique structure and reactivity.
Synthesis of Isoxazoles
This compound may be used in the synthesis of diphenylmethylsilyl-substituted isoxazoles, via [2+3] cycloaddition reaction with nitrile oxides . Isoxazoles are a class of organic compounds that have various applications in medicinal chemistry and drug discovery.
Safety and Hazards
In the event of fire, carbon oxides and silicon oxides can be produced . It is combustible and the development of hazardous combustion gases or vapours is possible in the event of fire . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water .
Mechanism of Action
Target of Action
(Methyldiphenylsilyl)acetylene, also known as diphenylmethylethynylsilane, is primarily used as an organic building block in the synthesis of various organic compounds . The primary targets of this compound are the reactants in the synthesis process, which can be various depending on the specific reaction.
Mode of Action
(Methyldiphenylsilyl)acetylene interacts with its targets through chemical reactions. For instance, it may be used in the synthesis of diphenylmethylsilyl-substituted isoxazoles, via a [2+3] cycloaddition reaction with nitrile oxides .
Biochemical Pathways
The specific biochemical pathways affected by (Methyldiphenylsilyl)acetylene would depend on the specific reaction in which it is involved. In the case of synthesizing diphenylmethylsilyl-substituted isoxazoles, it participates in the cycloaddition reaction pathway .
Pharmacokinetics
It is primarily used in laboratory settings for chemical synthesis .
Result of Action
The result of (Methyldiphenylsilyl)acetylene’s action is the formation of new organic compounds. For example, it can result in the formation of diphenylmethylsilyl-substituted isoxazoles .
properties
IUPAC Name |
ethynyl-methyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h1,4-13H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXNZQAPLNNSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277204 | |
Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methyldiphenylsilyl)acetylene | |
CAS RN |
17156-65-9 | |
Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17156-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(Ethynylmethylsilylene)bis[benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (methyldiphenylsilyl)acetylene react with acylpolysilanes?
A1: The research by Ishikawa et al. [] demonstrates that (methyldiphenylsilyl)acetylene reacts with acylpolysilanes like pivaloyltris(trimethylsilyl)silane at high temperatures. This reaction proceeds through a proposed two-step mechanism:
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